ethyl 3-(3-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)ureido)propanoate
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Description
The compound is a derivative of benzo[d][1,2,3]triazin-4(3H)-one , which is a nitrogen-rich heterocyclic compound. These types of compounds are often used in the design of energetic materials . The ethyl ureido propanoate group suggests that this compound might have been designed for a specific purpose, possibly related to its reactivity or physical properties.
Synthesis Analysis
While the exact synthesis of this compound isn’t available, similar compounds are often synthesized by introducing specific functional groups to a base structure . For example, a series of energetic compounds were derived from [1,2,4]triazolo [1,5-a] [1,3,5]triazine and azo-bridged fused backbone by introducing the –NO 2, –NHNO 2, –ONO 2, –N 3, and –NH 2 explosophoric groups .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the benzo[d][1,2,3]triazin-4(3H)-one and ethyl ureido propanoate groups. These groups contain multiple nitrogen atoms, which can contribute to a high degree of resonance stabilization .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present. The presence of the benzo[d][1,2,3]triazin-4(3H)-one group suggests that it might participate in reactions typical of nitrogen-rich heterocycles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its specific functional groups. For instance, the presence of multiple nitrogen atoms could contribute to a high nitrogen content and density, which are desirable properties in energetic materials .Mechanism of Action
Properties
IUPAC Name |
ethyl 3-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethylcarbamoylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O4/c1-2-24-13(21)7-8-16-15(23)17-9-10-20-14(22)11-5-3-4-6-12(11)18-19-20/h3-6H,2,7-10H2,1H3,(H2,16,17,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEYFMFDXAVBSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NCCN1C(=O)C2=CC=CC=C2N=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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